molecular formula C16H23FN2O B4727125 2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B4727125
M. Wt: 278.36 g/mol
InChI Key: ZKJOEZNRVCZZFY-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-fluoroaniline with 1-propylpiperidine-4-carboxylic acid, followed by acylation to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist. It may be used in the development of new therapeutic agents.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and its interaction with specific proteins or enzymes.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the propylpiperidinyl moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-(2-bromophenyl)-N-(1-propylpiperidin-4-yl)acetamide: The presence of a bromophenyl group can influence the compound’s reactivity and interaction with molecular targets.

    2-(2-methylphenyl)-N-(1-propylpiperidin-4-yl)acetamide: The methyl group in this compound may affect its pharmacokinetic properties and biological activity.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-2-9-19-10-7-14(8-11-19)18-16(20)12-13-5-3-4-6-15(13)17/h3-6,14H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJOEZNRVCZZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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